molecular formula C4H10FNO2 B13312880 1-Fluoro-3-(methoxyamino)propan-2-ol

1-Fluoro-3-(methoxyamino)propan-2-ol

Cat. No.: B13312880
M. Wt: 123.13 g/mol
InChI Key: NWBLKRZIWCGTDJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-(methoxyamino)propan-2-ol is an organic compound with the molecular formula C4H10FNO2 It is characterized by the presence of a fluorine atom, a methoxyamino group, and a hydroxyl group attached to a propane backbone

Preparation Methods

The synthesis of 1-Fluoro-3-(methoxyamino)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the nucleophilic substitution of a fluorinated intermediate with a methoxyamine derivative. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Fluoro-3-(methoxyamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like halides or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-Fluoro-3-(methoxyamino)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(methoxyamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom and methoxyamino group contributes to its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

1-Fluoro-3-(methoxyamino)propan-2-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C4H10FNO2

Molecular Weight

123.13 g/mol

IUPAC Name

1-fluoro-3-(methoxyamino)propan-2-ol

InChI

InChI=1S/C4H10FNO2/c1-8-6-3-4(7)2-5/h4,6-7H,2-3H2,1H3

InChI Key

NWBLKRZIWCGTDJ-UHFFFAOYSA-N

Canonical SMILES

CONCC(CF)O

Origin of Product

United States

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